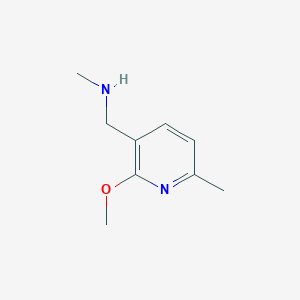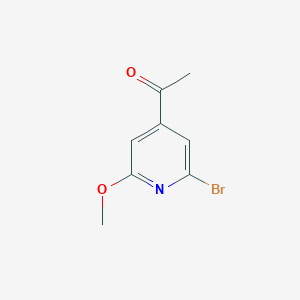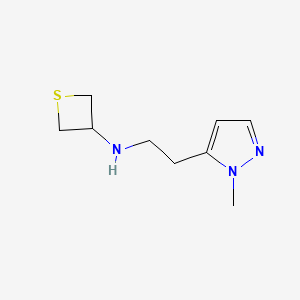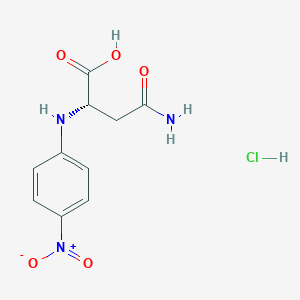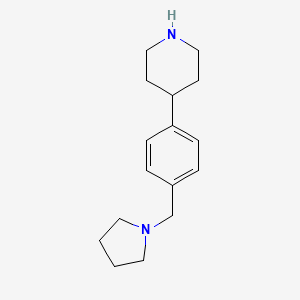
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H12F3N3O2. It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring bearing a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential therapeutic effects
作用機序
The mechanism of action of 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides structural rigidity, while the carboxylic acid group facilitates interactions with active sites through hydrogen bonding and electrostatic interactions .
類似化合物との比較
- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
- 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
- 1-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
Comparison: 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to pyridine, triazole, or thiadiazole rings. These differences influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C11H12F3N3O2 |
|---|---|
分子量 |
275.23 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-15-6-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) |
InChIキー |
UTXINRZBAYUEPX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)C2=NN=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





